molecular formula C7H6N4O B15046420 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B15046420
M. Wt: 162.15 g/mol
InChI Key: SUMFUTVGQFEHRJ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)-1,2,4-triazole
  • 3-(Pyridin-2-yl)-1,2,4-thiadiazole
  • 3-(Pyridin-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its specific arrangement of nitrogen and oxygen atoms within the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

3-pyridin-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11)

InChI Key

SUMFUTVGQFEHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)N

Origin of Product

United States

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